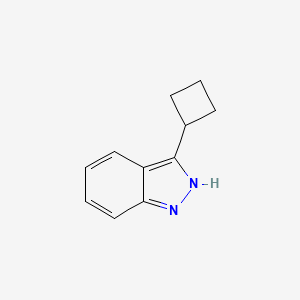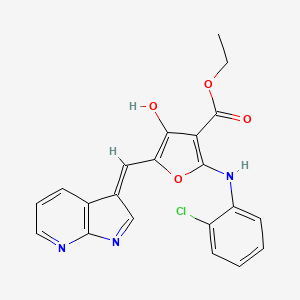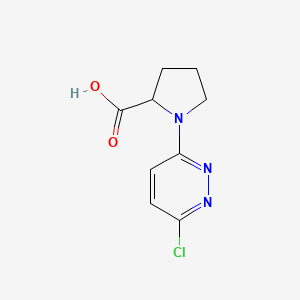
1-(6-Chloropyridazin-3-yl)proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(6-Chloropyridazin-3-yl)proline” is a chemical compound . It is related to “1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid” which has a CAS Number of 339276-36-7 and a linear formula of C10H12ClN3O2 .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde . The synthesis and conformational analysis of [3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino [4,5-b]Quinoxalin-2 (1Н)-yl] (Phenyl)Methanone have also been reported .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide resulted in several products . Transition metal complexes of pyridazine-based ligands have also been synthesized .科学的研究の応用
Roles of Glycine Betaine and Proline in Improving Plant Abiotic Stress Resistance
Research indicates that proline plays a significant role in enhancing plant resistance to various environmental stresses, such as drought, salinity, and extreme temperatures. Proline and glycine betaine are known to contribute to osmotic adjustment, enzyme and membrane integrity, and stress tolerance in plants. The application of proline exogenously has been shown to increase growth and yield under stress conditions, suggesting its potential in agricultural applications to mitigate the effects of abiotic stress (Ashraf & Foolad, 2007).
Behavioral and Neurochemical Effects of Proline
Proline has been identified as having critical roles in primary metabolism and physiological functions in humans and animals. Elevated levels of proline are linked to neurological symptoms and brain abnormalities, suggesting its significance in medical research focused on understanding the neuropathophysiology of certain disorders (Wyse & Netto, 2011).
Antioxidant Capacity and Health Benefits
Proline's involvement in antioxidant reactions, specifically through the ABTS/PP decolorization assay, highlights its potential in evaluating and enhancing antioxidant capacities of compounds. This property is crucial in developing strategies for combating oxidative stress in biological systems, indicating proline's importance in biomedical and pharmaceutical research (Ilyasov et al., 2020).
Proline in Plant Defense Against Pathogens
The metabolism of proline and pyrroline-5-carboxylate plays a critical role in plant defense mechanisms against pathogens. This suggests the potential of proline and its derivatives in developing disease-resistant crops, providing a link to its possible application in genetic engineering and plant pathology research (Qamar et al., 2015).
特性
IUPAC Name |
1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-3-4-8(12-11-7)13-5-1-2-6(13)9(14)15/h3-4,6H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMDAHGBUDZQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

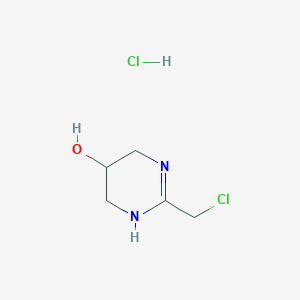
![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)
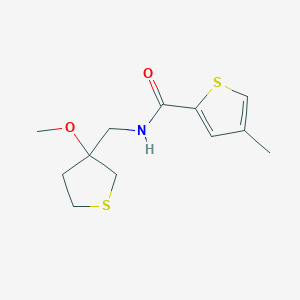
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2601153.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2601158.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2601159.png)
![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2601161.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2601162.png)

